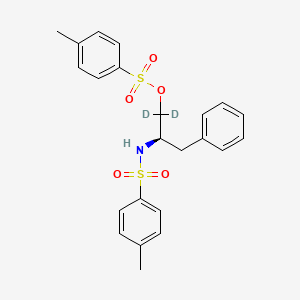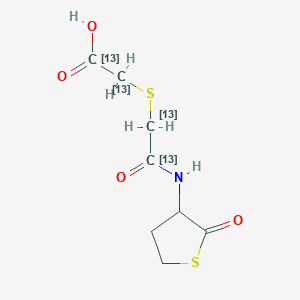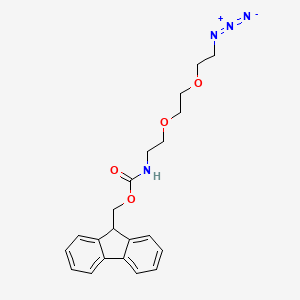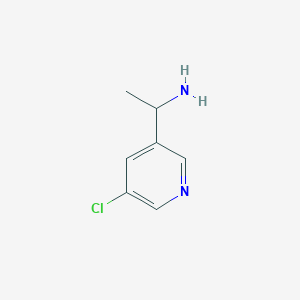
TCO-PEG24-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-PEG24-NHS ester: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C₆₄H₁₁₈N₂O₃₀, and it has a molecular weight of 1395.62 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG24-NHS ester involves the conjugation of trans-cyclooctene (TCO) with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under mild conditions. The reaction proceeds as follows:
- Activation of the carboxyl group of PEG with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
- Conjugation of the activated PEG-NHS with TCO to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: TCO-PEG24-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. The NHS ester reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, DMSO, DCM, DCC.
Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly basic pH (7-9).
Major Products: The major product formed from the reaction of this compound with primary amines is a PEGylated amide derivative .
Wissenschaftliche Forschungsanwendungen
Chemistry: TCO-PEG24-NHS ester is used as a linker in the synthesis of PROTACs, which are bifunctional molecules designed to target and degrade specific proteins within cells .
Biology: In biological research, this compound is employed to label antibodies, proteins, and other primary amine-containing macromolecules. This labeling facilitates the study of protein interactions and functions .
Medicine: this compound is utilized in drug discovery and development, particularly in the design of targeted therapies that degrade disease-causing proteins .
Industry: In the pharmaceutical industry, this compound is used to improve the solubility and stability of therapeutic proteins and peptides .
Wirkmechanismus
TCO-PEG24-NHS ester functions by forming a stable amide bond with primary amines on target proteins or other molecules. In the context of PROTACs, the TCO moiety binds to an E3 ubiquitin ligase, while the other ligand binds to the target protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
TCO-PEG4-NHS ester: A shorter PEG linker used for similar applications but with reduced steric hindrance.
MS(PEG)24 Methyl-PEG-NHS ester: A methyl-terminated PEG linker used for PEGylation of proteins and peptides.
Uniqueness: TCO-PEG24-NHS ester stands out due to its longer PEG chain, which provides increased water solubility and reduced steric hindrance during ligation. This makes it particularly useful for labeling larger biomolecules and for applications requiring enhanced solubility .
Eigenschaften
Molekularformel |
C64H118N2O30 |
|---|---|
Molekulargewicht |
1395.6 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C64H118N2O30/c67-61-8-9-62(68)66(61)96-63(69)10-12-71-14-16-73-18-20-75-22-24-77-26-28-79-30-32-81-34-36-83-38-40-85-42-44-87-46-48-89-50-52-91-54-56-93-58-59-94-57-55-92-53-51-90-49-47-88-45-43-86-41-39-84-37-35-82-33-31-80-29-27-78-25-23-76-21-19-74-17-15-72-13-11-65-64(70)95-60-6-4-2-1-3-5-7-60/h1-2,60H,3-59H2,(H,65,70)/b2-1- |
InChI-Schlüssel |
AUMYFYHTDLUKEV-UPHRSURJSA-N |
Isomerische SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide](/img/structure/B12431999.png)
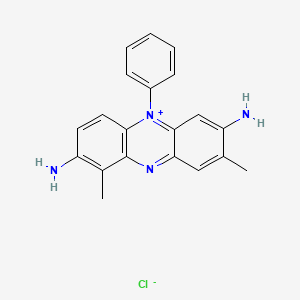
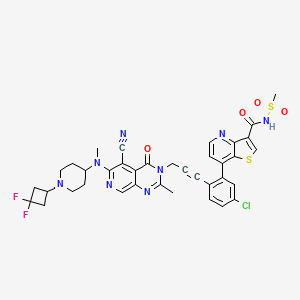
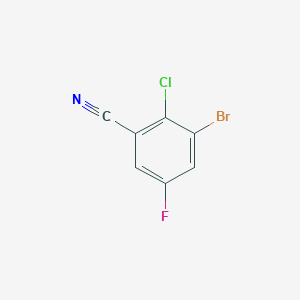
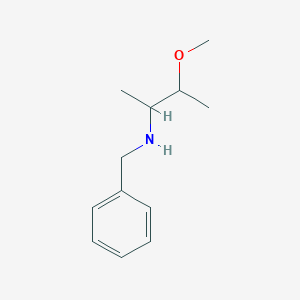
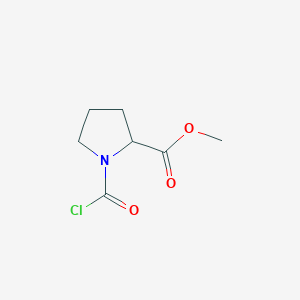
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432034.png)
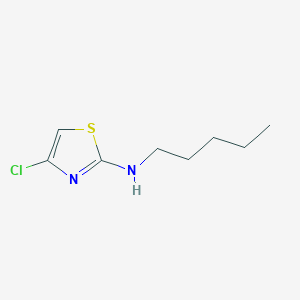
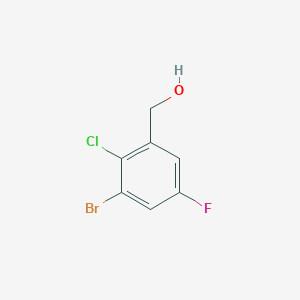
![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
